N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole and acetamide derivatives often involves condensation reactions, employing various starting materials and catalysts to achieve the desired compound. For instance, novel acetamide derivatives have been synthesized by reacting pyrazole with substituted acetamides, employing NMR, IR, and mass spectrometry for structural confirmation. These methods indicate the versatility and complexity of synthesizing such compounds (Sunder & Maleraju, 2013).
Molecular Structure Analysis
Molecular structure analysis of benzothiazole acetamide analogs includes spectroscopic and quantum mechanical studies. These analyses reveal the electronic properties, vibrational spectra, and light harvesting efficiency of compounds, underscoring their potential in photovoltaic applications. The structure-activity relationship studies further emphasize the importance of molecular configuration in determining the compounds' biological and chemical properties (Mary et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of benzothiazole acetamide derivatives includes their interaction with various reagents and potential for forming diverse chemical bonds. Studies have shown these compounds participating in hydrogen bonding and demonstrating significant anti-inflammatory and analgesic activities, indicating their chemical versatility and potential for pharmacological use (Kumar et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for their application in material science and drug formulation. For example, the crystal structure analysis of N-(benzo[d]thiazol-2-yl) acetamide derivatives highlights their hydrogen bonding patterns and assembly into crystalline forms, which is essential for understanding their stability and reactivity (Balijapalli et al., 2017).
Chemical Properties Analysis
Chemical properties, including reactivity towards other compounds, acidity (pKa values), and potential for undergoing various chemical transformations, are pivotal for the application of benzothiazole acetamide derivatives in chemical synthesis and pharmaceutical development. The determination of acidity constants through spectroscopic studies provides insight into their chemical behavior and interaction with biological molecules (Duran & Canbaz, 2013).
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2S/c16-9-1-4-11(5-2-9)21-8-14(20)19-15-18-12-6-3-10(17)7-13(12)22-15/h1-7H,8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYVIKGTJYBQHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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